molecular formula C6H10N4O2S B13257031 2-amino-N-ethylpyrimidine-5-sulfonamide CAS No. 89599-21-3

2-amino-N-ethylpyrimidine-5-sulfonamide

Cat. No.: B13257031
CAS No.: 89599-21-3
M. Wt: 202.24 g/mol
InChI Key: MCTBCTOEQLBYRR-UHFFFAOYSA-N
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Description

2-amino-N-ethylpyrimidine-5-sulfonamide is a nitrogen-containing heterocyclic compound with a wide range of biological activities. It is part of the pyrimidine family, which is known for its significant role in medicinal chemistry due to its diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethylpyrimidine-5-sulfonamide typically involves the reaction of acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In industrial settings, the synthesis of sulfonamides, including this compound, often involves oxidative coupling of thiols and amines. This method is advantageous as it streamlines synthetic routes and reduces waste generation .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethylpyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion of thiols to sulfonamides.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium thiocyanate, benzylidene acetones, and various oxidizing agents. The conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions are typically sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Properties

CAS No.

89599-21-3

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

2-amino-N-ethylpyrimidine-5-sulfonamide

InChI

InChI=1S/C6H10N4O2S/c1-2-10-13(11,12)5-3-8-6(7)9-4-5/h3-4,10H,2H2,1H3,(H2,7,8,9)

InChI Key

MCTBCTOEQLBYRR-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CN=C(N=C1)N

Origin of Product

United States

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